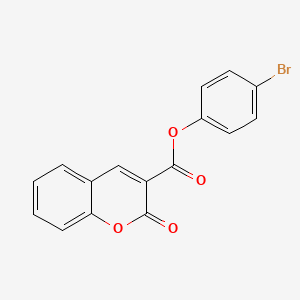
N-(2-cyanocyclopent-1-en-1-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanocyclopent-1-en-1-yl)-4-methylbenzamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanocyclopent-1-en-1-yl)-4-methylbenzamide typically involves the reaction of cyclic-beta-enaminonitriles with acetic anhydride in dry pyridine. The reaction mixture is heated at reflux for 16 hours, then cooled to room temperature. The product is extracted with chloroform, washed with water, dried over anhydrous sodium sulfate, and purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-cyanocyclopent-1-en-1-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Scientific Research Applications
N-(2-cyanocyclopent-1-en-1-yl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-cyanocyclopent-1-en-1-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
- N-(2-cyanocyclopent-1-en-1-yl)acetamide
- N-(2-cyanocyclopent-1-en-1-yl)-N-(isobutyryloxy)isobutyramide
Comparison: N-(2-cyanocyclopent-1-en-1-yl)-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide moiety, which imparts distinct chemical and biological properties compared to its analogs. The methyl group on the benzamide ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-(2-cyanocyclopenten-1-yl)-4-methylbenzamide |
InChI |
InChI=1S/C14H14N2O/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(13)9-15/h5-8H,2-4H2,1H3,(H,16,17) |
InChI Key |
ZFPPDEXGXKQHSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(CCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N-dipropyl-1,3,5-triazin-2-amine](/img/structure/B11067712.png)
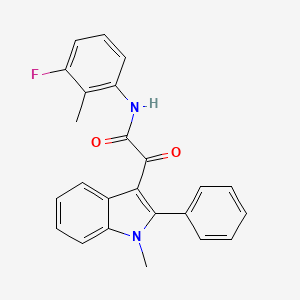
![Thiophene-2-carboxylic acid, 3-[2-(4-fluorophenoxy)acetylamino]-, methyl ester](/img/structure/B11067725.png)
![8-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11067745.png)
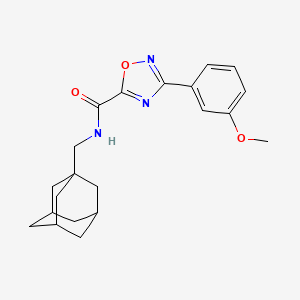
![N-[4-(1-benzofuran-2-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B11067752.png)
![N-{2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B11067754.png)
![4-(Methoxymethyl)-2-[(3-methoxyphenyl)amino]-6-methylpyridine-3-carboxamide](/img/structure/B11067755.png)
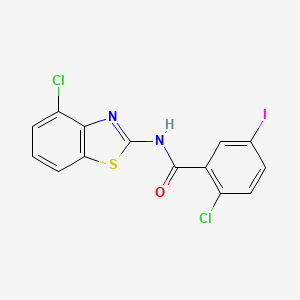
![methyl 4-[3-(4-fluorophenyl)-1-hydroxy-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11067759.png)
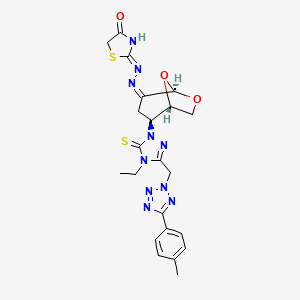
![2-Methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxylic acid](/img/structure/B11067763.png)
![(2E)-N-dibenzo[b,d]furan-3-yl-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B11067769.png)
